

An In-depth Technical Guide on 4-Bromo-5-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-methylaniline

Cat. No.: B116754

[Get Quote](#)

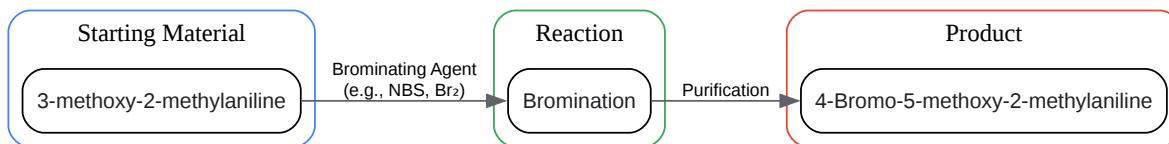
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-methylaniline is a substituted aniline derivative with potential applications in medicinal chemistry and organic synthesis. Its chemical structure, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, provides a versatile scaffold for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on **4-Bromo-5-methoxy-2-methylaniline**, focusing on its synthesis, chemical properties, and potential applications, particularly in the context of drug discovery.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for **4-Bromo-5-methoxy-2-methylaniline** is presented in the table below. This information is crucial for its characterization and handling in a laboratory setting.[\[1\]](#)


Property	Value
CAS Number	152626-77-2
Molecular Formula	C ₈ H ₁₀ BrNO
Molecular Weight	216.07 g/mol
IUPAC Name	4-bromo-5-methoxy-2-methylaniline
Synonyms	4-Bromo-5-methoxy-2-methyl-phenylamine, 5-Amino-2-bromo-4-methylanisole
Canonical SMILES	CC1=CC(=C(C=C1N)OC)Br
InChI Key	HCWSMYJWPZRDXOD-UHFFFAOYSA-N
Computed XLogP3	2.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1

Data sourced from PubChem CID 15278592.[\[1\]](#)

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methoxy-2-methylaniline** is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The most likely approach involves the bromination of a suitable aniline precursor, 3-methoxy-2-methylaniline.

A general workflow for this proposed synthesis is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-5-methoxy-2-methylaniline**.

Experimental Protocol (Proposed)

This proposed protocol is based on established methods for the bromination of substituted anilines.

Materials:

- 3-methoxy-2-methylaniline
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Suitable solvent (e.g., Dichloromethane, Acetic Acid)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolution: Dissolve 3-methoxy-2-methylaniline in a suitable solvent and cool the solution in an ice bath.
- Bromination: Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the cooled aniline solution with constant stirring. The reaction temperature should be

maintained at a low level to control selectivity.

- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to obtain pure **4-Bromo-5-methoxy-2-methylaniline**.

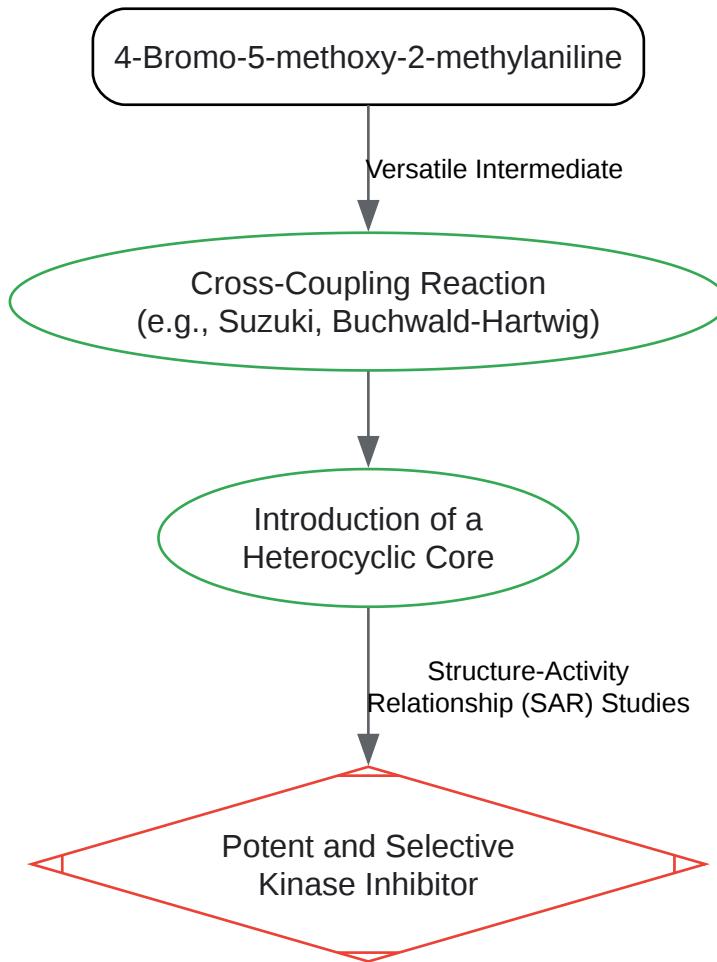
Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-Bromo-5-methoxy-2-methylaniline** has been found in the reviewed literature. However, data for the closely related compound, 4-bromo-2-methylaniline, is available and can serve as a reference for spectral interpretation.

Table of Spectroscopic Data for 4-Bromo-2-methylaniline (CAS 583-75-5)

Technique	Key Features
¹ H NMR	Signals corresponding to aromatic protons and the methyl group protons.
¹³ C NMR	Resonances for the aromatic carbons, including the carbon atoms attached to the bromine, nitrogen, and methyl groups.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry


Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceutical compounds.^[2] The structural motifs present in **4-Bromo-5-methoxy-2-methylaniline** make it an attractive intermediate for the development of kinase inhibitors and other biologically active molecules.

Role as a Kinase Inhibitor Intermediate

The aniline moiety can serve as a key pharmacophore for binding to the hinge region of protein kinases. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The methoxy and methyl groups can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity for specific kinase targets.

While no specific kinase inhibitors directly incorporating **4-Bromo-5-methoxy-2-methylaniline** have been identified in the literature, the broader class of bromo- and methoxy-substituted

anilines are known to be precursors to potent inhibitors of various kinases involved in cancer signaling pathways.

[Click to download full resolution via product page](#)

Caption: Logical relationship for the utility of **4-Bromo-5-methoxy-2-methylaniline** in kinase inhibitor synthesis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating **4-Bromo-5-methoxy-2-methylaniline** in any specific signaling pathway. However, based on the known targets of structurally related aniline-based kinase inhibitors, it is plausible that derivatives of this compound could modulate pathways regulated by receptor tyrosine kinases (RTKs) or intracellular kinases that are frequently dysregulated in cancer and other diseases. Further research is required to explore these potential biological activities.

Conclusion

4-Bromo-5-methoxy-2-methylaniline represents a valuable, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is scarce, its structural features suggest a high likelihood of utility in the development of kinase inhibitors and other biologically active molecules. This technical guide provides a foundational overview based on the available information and highlights the need for further research to fully elucidate its chemical and biological properties. The proposed synthetic route and the discussion of its potential applications are intended to serve as a starting point for researchers interested in exploring the chemistry and therapeutic potential of this and related substituted anilines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-5-methoxy-2-methylaniline | C8H10BrNO | CID 15278592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-Bromo-5-methoxy-2-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116754#literature-review-on-4-bromo-5-methoxy-2-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com